(3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of a cyclohexylamino group attached to a methylene bridge, which is further connected to an indolin-2-one core. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of cyclohexylamine with an appropriate indolin-2-one precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (3Z) isomer. Common reagents used in this synthesis include cyclohexylamine, indolin-2-one, and a suitable condensing agent such as acetic anhydride or phosphorus oxychloride. The reaction is often conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one derivatives: Compounds with similar core structures but different substituents.
Cyclohexylamine derivatives: Compounds with a cyclohexylamine group attached to various cores.
Uniqueness
The uniqueness of (3Z)-3-[(Cyclohexylamino)methylidene]-2,3-dihydro-1H-indol-2-one lies in its specific structure, which combines the properties of both indolin-2-one and cyclohexylamine. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(cyclohexyliminomethyl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15-13(10-16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h4-5,8-11,17-18H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMMNHGMUOPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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